molecular formula C14H20N6O B15250533 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one CAS No. 88536-31-6

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one

Cat. No.: B15250533
CAS No.: 88536-31-6
M. Wt: 288.35 g/mol
InChI Key: FSUMHMZGCTXKMH-UHFFFAOYSA-N
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Description

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one typically involves multiple steps. One common approach starts with the preparation of the triazine core, which is then functionalized with allylamino groups. The piperidinone moiety is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Diamino-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure but lacks the allylamino groups.

    1-(4,6-Bis(methylamino)-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure with methylamino groups instead of allylamino groups.

Uniqueness

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is unique due to the presence of allylamino groups, which can confer distinct chemical and biological properties. These groups may enhance the compound’s reactivity or interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88536-31-6

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-one

InChI

InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-11(21)6-10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19)

InChI Key

FSUMHMZGCTXKMH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCC(=O)CC2)NCC=C

Origin of Product

United States

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